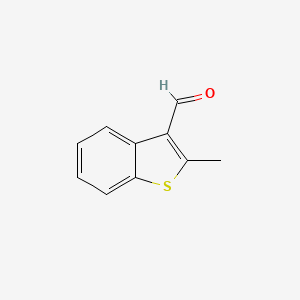
2-Méthyl-1-benzothiophène-3-carbaldéhyde
Vue d'ensemble
Description
2-Methyl-1-benzothiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8OS and its molecular weight is 176.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-benzothiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-benzothiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Propriétés anticancéreuses
Les dérivés du thiophène, y compris des composés comme le 2-Méthyl-1-benzothiophène-3-carbaldéhyde, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ces composés peuvent être conçus pour cibler des voies spécifiques dans les cellules cancéreuses, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .
Science des matériaux : Semi-conducteurs organiques
Dans le domaine de la science des matériaux, les composés à base de thiophène sont utilisés pour leurs propriétés semi-conductrices. Ils jouent un rôle essentiel dans le développement des transistors à effet de champ organiques (OFET) et des diodes électroluminescentes organiques (OLED), contribuant aux progrès de l'électronique flexible et des technologies d'affichage .
Électronique organique : Transistors à effet de champ
Le this compound peut être utilisé dans la synthèse de molécules à base de benzothiophène pour des dispositifs OFET à haute mobilité. Ces matériaux sont essentiels pour la création de transistors à couches minces utilisés dans diverses applications électroniques .
Applications photovoltaïques : Cellules solaires sensibilisées à la lumière
Les dérivés du benzothiophène sont également importants dans le contexte des cellules solaires sensibilisées à la lumière (DSSC). Ils servent de composants qui améliorent l'efficacité de l'absorption de la lumière et sa conversion en énergie électrique, ce qui est crucial pour le développement de technologies d'énergie renouvelable .
Photovoltaïque organique : Accepteurs non-fullerène
Dans le domaine de la photovoltaïque organique, les composés apparentés au this compound peuvent agir comme accepteurs non-fullerène. Ils jouent un rôle dans l'amélioration de l'absorption du rayonnement solaire et la facilitation du transport des porteurs de charge dans la structure de la cellule solaire .
Recherche biochimique : Protéomique
Ce composé est utilisé dans la recherche en protéomique, où il peut être impliqué dans l'étude des interactions et des fonctions des protéines. Sa réactivité et ses caractéristiques structurelles en font un outil précieux pour sonder les voies biochimiques et comprendre les mécanismes des maladies .
Mécanisme D'action
Target of Action
Benzofuran and benzothiophene compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran and benzothiophene compounds have been utilized as anticancer agents . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran and benzothiophene compounds have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran and benzothiophene compounds have been reported to exhibit a broad range of biological activities, indicating their potential to induce various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-Methyl-1-benzothiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. The aldehyde group in 2-Methyl-1-benzothiophene-3-carbaldehyde is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways .
Cellular Effects
2-Methyl-1-benzothiophene-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, it has been observed to modulate gene expression, potentially by acting as a ligand for transcription factors. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methyl-1-benzothiophene-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-benzothiophene-3-carbaldehyde can change over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Methyl-1-benzothiophene-3-carbaldehyde can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-benzothiophene-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without causing toxicity .
Metabolic Pathways
2-Methyl-1-benzothiophene-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-benzothiophene-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes or adipose tissue. This distribution pattern can influence its biological activity and localization .
Subcellular Localization
2-Methyl-1-benzothiophene-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-methyl-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUIGNXYBQHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396264 | |
| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30446-99-2 | |
| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

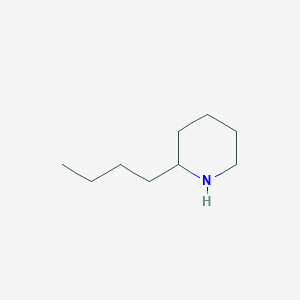


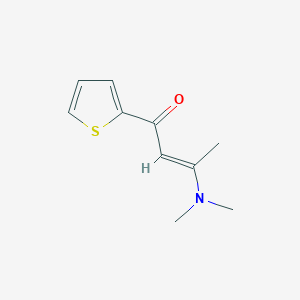
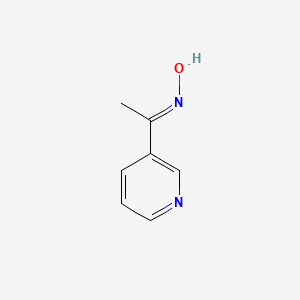
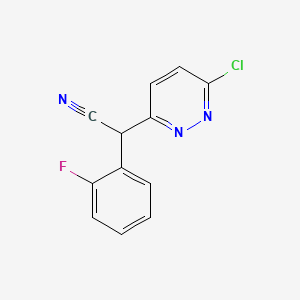




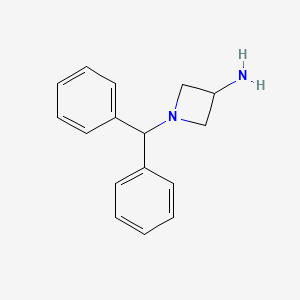
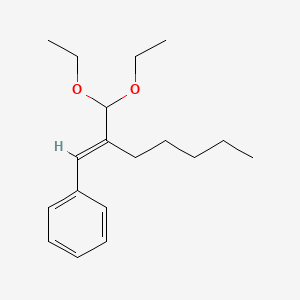
![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
